molecular formula C30H52O11 B12415805 Benzyl-PEG9-Boc

Benzyl-PEG9-Boc

Cat. No.: B12415805
M. Wt: 588.7 g/mol
InChI Key: WJWWGTLLWMOVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG9-Boc is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the preparation of polyethylene glycol (PEG) chains, which are then functionalized with benzyl and tert-butoxycarbonyl (Boc) groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG9-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl-PEG9-Boc is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

Benzyl-PEG9-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The polyethylene glycol chain provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of other functional groups .

Comparison with Similar Compounds

Uniqueness: Benzyl-PEG9-Boc is unique due to its specific combination of benzyl and Boc groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of PROTACs and other advanced materials .

Properties

Molecular Formula

C30H52O11

Molecular Weight

588.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H52O11/c1-30(2,3)41-29(31)9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39-25-26-40-27-28-7-5-4-6-8-28/h4-8H,9-27H2,1-3H3

InChI Key

WJWWGTLLWMOVFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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